N-Ethyl-2-methoxy-5-methylaniline
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines, also known as arylamines, are a fundamental class of organic compounds characterized by an amino group directly attached to an aromatic ring. numberanalytics.com Their chemistry is rich and varied, playing a crucial role in numerous chemical reactions and industrial processes. numberanalytics.com Aromatic amines are integral to the synthesis of a wide array of products, including pharmaceuticals, dyes, pigments, and agrochemicals. numberanalytics.comontosight.ai
The reactivity of aromatic amines is largely dictated by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution reactions. numberanalytics.com However, the basicity of aromatic amines is generally lower than that of their aliphatic counterparts due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. numberanalytics.com
N-Ethyl-2-methoxy-5-methylaniline fits within this class as a substituted aniline (B41778) derivative. The presence of the N-ethyl group, methoxy (B1213986) group, and methyl group on the benzene (B151609) ring modifies the electronic and steric properties of the parent aniline molecule, thereby influencing its reactivity and potential applications. For instance, the methoxy group is known to enhance the reactivity and biological activity of aromatic amines.
Significance as a Synthetic Intermediate and Molecular Scaffold
The true value of this compound in contemporary research lies in its role as a synthetic intermediate and a molecular scaffold. Its structure provides a versatile foundation for the construction of more elaborate molecules with desired functionalities.
Historically, related aromatic amines have been pivotal in the development of synthetic dyes. For example, the parent compound, 2-methoxy-5-methylaniline (B41322) (also known as p-cresidine), has been used in the synthesis of azoic dyes for the textile industry. ontosight.ai The core structure of this compound is also found within more complex molecules investigated for applications such as fluorescent dyes and organic electronic materials.
The synthesis of this compound can be approached through methods like the reductive amination of 2-methoxy-5-methylaniline with acetaldehyde. This involves the N-ethylation of the primary amine through a reaction with the aldehyde, followed by reduction, often using a reducing agent like sodium borohydride (B1222165). libretexts.org
The functional groups present in this compound offer multiple reaction sites. The secondary amine can undergo various transformations, including acylation and further alkylation. The aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of additional functional groups. This multi-functional nature makes it a valuable building block for creating diverse molecular architectures.
Overview of Current Research Trajectories
Current research involving scaffolds similar to this compound is exploring a range of applications. While direct research on this specific compound is not extensively documented in publicly available literature, the broader class of substituted anilines is a subject of intense study.
Research in medicinal chemistry often utilizes substituted anilines as key fragments in the design of new therapeutic agents. For instance, the structurally related 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a crucial intermediate in the synthesis of inhibitors for vascular endothelial growth factor receptor 2 (VEGFR2), a target in cancer therapy. nih.gov This highlights the potential for aniline derivatives with similar substitution patterns to be explored for biological activities.
Furthermore, the field of materials science continues to investigate novel organic compounds for various applications. The structural motifs found in this compound are relevant to the development of new dyes, pigments, and polymers. The ethyl group, for example, can enhance solubility in nonpolar solvents, which is a desirable property for materials used in organic electronics.
The study of atropisomers, which are stereoisomers arising from restricted rotation around a single bond, is another area where aniline derivatives are significant. Recent research has focused on the synthesis of atroposelective anilides, where the chiral axis is a C(═O)–N bond. acs.org While not directly involving this compound, this research underscores the ongoing interest in the stereochemical properties of substituted anilines and their derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-ethyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C10H15NO/c1-4-11-9-7-8(2)5-6-10(9)12-3/h5-7,11H,4H2,1-3H3 |
InChI Key |
YFUZGYMEYDWBTN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C)OC |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for N Ethyl 2 Methoxy 5 Methylaniline
Precursor Chemistry and Starting Material Selection
Synthesis of 2-Methoxy-5-methylaniline (B41322) Analogues as Key Intermediates
Various classical organic reactions are employed to construct the 2-Methoxy-5-methylaniline framework. These methods involve the strategic introduction and transformation of functional groups on an aromatic ring.
Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis. This reaction forms an amine by converting a carbonyl group to an amine via an imine intermediate. wikipedia.org It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form a hemiaminal, which then reversibly loses water to form an imine. This imine is then reduced in situ to the target amine. wikipedia.org Common reducing agents include sodium borohydride (B1222165), sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation over catalysts like palladium or nickel. wikipedia.orgorganic-chemistry.org While this method is primarily used in the final step to produce N-Ethyl-2-methoxy-5-methylaniline, the principles are fundamental to the broader synthesis of substituted anilines.
Aromatic sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid (−SO₂OH) group onto an arene. wikipedia.org This reaction is notably reversible; sulfonation occurs in concentrated acid, while desulfonation happens in dilute hot aqueous acid. wikipedia.org This reversibility makes the sulfonic acid group a useful temporary protecting group to block a specific position on the aromatic ring, thereby directing subsequent electrophilic substitutions to other desired positions. For instance, in the synthesis of complex anilines, a position can be blocked by sulfonation, other functional groups can be introduced, and the sulfonic acid group can then be removed. The sulfonation of anilines is a key process in the synthesis of sulfa drugs and various dyes. wikipedia.org
A prevalent industrial route to 2-Methoxy-5-methylaniline involves a sequence of nitration, methoxylation, and reduction reactions, often starting from readily available materials like p-cresol or p-toluidine.
One common pathway begins with the nitration of p-cresol to form 2-nitro-p-cresol. The hydroxyl group of this intermediate is then methylated, typically using a reagent like dimethyl sulfate, to yield 2-nitro-4-methylanisole. The final step in forming the precursor is the reduction of the nitro group to an amine, yielding 2-Methoxy-5-methylaniline. chemicalbook.com
Another method starts with 4-chloro-3-nitrotoluene, which undergoes methoxylation to replace the chlorine atom, followed by reduction of the nitro group to produce 2-Methoxy-5-methylaniline. echemi.com These multi-step syntheses require careful control of reaction conditions to maximize yield and purity at each stage.
| Starting Material | Key Reaction Steps | Key Intermediate(s) | Precursor Product |
| p-Cresol | 1. Nitration2. Methylation3. Reduction | 2-Nitro-p-cresol, 2-Nitro-4-methylanisole | 2-Methoxy-5-methylaniline |
| 4-Chloro-3-nitrotoluene | 1. Methoxylation2. Reduction | 4-methoxy-3-nitrotoluene | 2-Methoxy-5-methylaniline |
Direct Synthesis of this compound
With the successful synthesis of the 2-Methoxy-5-methylaniline precursor, the final stage involves the selective addition of an ethyl group to the nitrogen atom.
Reductive Amination with Acetaldehyde
The most direct and efficient method for the N-ethylation of 2-Methoxy-5-methylaniline is reductive amination using acetaldehyde. This one-pot reaction combines the precursor amine, the aldehyde, and a reducing agent. researchgate.net
The reaction proceeds with the nucleophilic amine attacking the carbonyl carbon of acetaldehyde to form an unstable hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). The imine is subsequently reduced as it forms, driving the equilibrium of the reaction towards the final product. The in-situ reduction of the imine prevents its isolation and potential side reactions. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective and mild for this transformation. rsc.orgpurdue.edu Catalytic hydrogenation is another viable industrial option.
The process is highly valued in industrial chemistry because it often proceeds with high selectivity and yield under relatively mild conditions, making it a "green chemistry" alternative to other alkylation methods that may require harsher reagents. wikipedia.org
| Amine Substrate | Carbonyl Source | Common Reducing Agents | Product |
| 2-Methoxy-5-methylaniline | Acetaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃)Catalytic Hydrogenation (H₂/Pd-C) | This compound |
Investigation of Catalytic Systems (e.g., Sodium Borohydride)
The selection of the reducing agent is critical for the success of reductive amination. The agent must be potent enough to reduce the imine intermediate but mild enough to avoid significantly reducing the initial aldehyde. youtube.com Sodium borohydride (NaBH₄) is a common and effective reducing agent for this purpose. researchgate.netlabflow.com However, its reactivity can sometimes lead to the unwanted reduction of the aldehyde starting material.
To circumvent this, milder and more selective reducing agents are often employed. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for one-pot reductive aminations because it is less reactive towards carbonyl groups at the slightly acidic pH required for imine formation. youtube.com This allows the imine to form and be reduced in situ without significant consumption of the aldehyde. Other specialized reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), also offer high selectivity under mild conditions.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Considerations |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol, Stepwise addition after imine formation | Cost-effective, Readily available | Can reduce the aldehyde if not controlled; requires careful pH and temperature management |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6, One-pot | Highly selective for the imine, allows for convenient one-pot procedure | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., DCE, THF), Acetic acid catalyst | Mild, highly selective, does not require strict pH control | More expensive, moisture-sensitive |
Optimization of Molar Ratios and Reaction Parameters
Fine-tuning reaction parameters is essential for maximizing the yield and purity of this compound.
Molar Ratios : Typically, a slight excess of the amine or the aldehyde may be used to drive the imine formation equilibrium. However, to minimize the formation of tertiary amine byproducts, it is often advantageous to use the primary amine (2-methoxy-5-methylaniline) in slight excess relative to the aldehyde. The amount of reducing agent is usually added in a stoichiometric excess (1.5-2.0 equivalents) to ensure complete conversion of the imine.
pH Control : For imine formation, the reaction is generally catalyzed by mild acid (pH ~5-6). youtube.com This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. Conditions that are too acidic will protonate the amine starting material, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the aldehyde.
Temperature : The initial imine formation is often performed at room temperature or with gentle heating. The reduction step is typically carried out at cooler temperatures (0 °C to room temperature) to control the reactivity of the reducing agent and enhance selectivity.
Table 2: Optimization Parameters for Reductive Amination
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Molar Ratio (Amine:Aldehyde) | 1.1 : 1.0 | Favors complete consumption of aldehyde, minimizes residual starting material. |
| pH | 5-6 | Optimizes the rate of imine formation by activating the aldehyde without deactivating the amine. |
| Temperature | 0-25°C | Controls reaction rate and selectivity, minimizing side reactions. |
| Solvent | Methanol | Good solubility for reactants and common borohydride reagents. |
N-Alkylation Approaches
Direct N-alkylation of 2-methoxy-5-methylaniline offers a more direct synthetic route to the target compound. This can be achieved through classical methods using ethyl halides or through more modern, catalytic "borrowing hydrogen" methodologies using ethanol.
Direct Alkylation with Ethyl Halides
The reaction of 2-methoxy-5-methylaniline with an ethyl halide, such as ethyl iodide or ethyl bromide, is a conventional method for forming the N-ethyl bond. mdpi.comtsijournals.com This is a nucleophilic substitution reaction where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the ethyl halide. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-diethyl-2-methoxy-5-methylaniline, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Base-Mediated Coupling Reactions
To enhance the rate and efficiency of alkylation with ethyl halides, a base is almost always required. researchgate.net The base deprotonates the aniline, increasing its nucleophilicity. The choice of base is important; weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and help to minimize side reactions. nih.govrsc.org Stronger bases, such as sodium hydride (NaH), can also be used but may require anhydrous conditions and careful handling.
A more advanced and atom-economical approach is the catalytic N-alkylation using ethanol as the ethylating agent. This "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes a transition-metal catalyst (commonly based on Ru, Ir, or Pd). mdpi.comnih.govnih.gov The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This method is highly efficient and produces water as the only byproduct. nih.gov
Table 3: Catalytic Systems for N-Alkylation of Anilines with Alcohols
| Catalyst System | Base | Solvent | Typical Temp (°C) | Selectivity |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | K₂CO₃ | p-xylene | 140 | High for mono-alkylation rsc.org |
| NHC–Ir(III) Complexes | KOtBu | Solvent-free | 120 | Good to high yields for mono-alkylation nih.govacs.org |
| Pd@[nBu₄N][Br] | None | Toluene | 100-120 | Effective for N-alkylation mdpi.com |
| Fe(ClO₄)₃/SiO₂ | None | Not specified | Not specified | Efficient and selective for N-alkylation of aromatic amines researchgate.net |
Chemo- and Regioselective Synthesis
Achieving high selectivity is a primary goal in the synthesis of this compound.
Regioselectivity : This is determined by the choice of the starting material. The use of 2-methoxy-5-methylaniline ensures the correct substitution pattern of the methoxy (B1213986) and methyl groups on the aniline ring (positions 2 and 5, respectively). nih.govtcichemicals.comscbt.com
Chemoselectivity : This refers to the selective ethylation of the nitrogen atom. In reductive amination, chemoselectivity is high as the reaction inherently targets the amine-carbonyl condensation product. In direct alkylation, the main challenge is preventing di-ethylation. This is often controlled by using the aniline as the limiting reagent, maintaining lower temperatures, or choosing a catalytic system known for high mono-alkylation selectivity. nih.gov For instance, certain ruthenium and iridium catalysts have demonstrated excellent performance in the selective mono-N-alkylation of anilines. rsc.orgnih.gov
Advanced Synthetic Strategies
Advanced synthetic strategies for the production of this compound and related aniline derivatives are continually evolving, with a focus on enhancing efficiency, selectivity, and sustainability. These approaches move beyond traditional batch processing to incorporate sophisticated catalytic systems and innovative process technologies.
Enantioselective Approaches for Related Aniline Derivatives
While this compound itself is not chiral, the development of enantioselective methods for the synthesis of chiral aniline derivatives is a significant area of research. These methodologies are crucial for the pharmaceutical and agrochemical industries, where specific stereoisomers are often required for biological activity. The principles and catalysts developed in these areas can potentially be adapted for other selective transformations.
One prominent approach involves the asymmetric hydroamination of alkenes. Nickel-catalyzed hydroamination, for example, has been shown to be effective for the synthesis of chiral arylamines with high enantioselectivity. These reactions can tolerate a wide range of functional groups, allowing for the creation of complex molecules. Although not directly applied to the synthesis of this compound, this method highlights the potential for creating stereocenters in aniline derivatives with high precision.
Another key strategy is the enantioselective alkynylation of isatin-derived ketimines, which provides access to chiral amines that are derivatives of oxindoles. This method has demonstrated broad applicability with respect to both aryl- and alkyl-substituted terminal alkynes and various isatin derivatives, achieving moderate to excellent enantioselectivity.
The following table illustrates typical results for the enantioselective synthesis of related chiral aniline derivatives, showcasing the high levels of enantiomeric excess (ee) that can be achieved with modern catalytic systems.
| Catalyst System | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
| Nickel-Hydride Complex | Styrene Derivative | Chiral α-Arylethylamine | 85 | 95 |
| Chiral Perhydro-1,3-benzoxazine/Me2Zn | Isatin-derived Ketimine | Chiral 3-amino-oxindole | 92 | 99 |
| Rhodium/Chiral Phosphine (B1218219) Ligand | N-allylaniline | Chiral Indoline | 90 | 97 |
This table presents representative data for enantioselective syntheses of aniline derivatives to illustrate the capabilities of current methods.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. For the synthesis of N-alkylanilines, flow chemistry can lead to higher yields, shorter reaction times, and cleaner reaction profiles.
The N-alkylation of anilines can be effectively performed in a continuous flow setup. For instance, the reaction of an aniline with an alkyl halide or alcohol can be carried out in a heated microreactor, often packed with a heterogeneous catalyst. This approach allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize the yield of the desired N-alkylated product while minimizing the formation of dialkylated byproducts.
A multi-step continuous flow process can be envisioned for the synthesis of compounds like this compound, starting from the corresponding nitroarene. This could involve a sequence of in-line reactions, such as nitro group reduction followed by reductive amination, all within an integrated flow system. The use of packed-bed reactors with immobilized catalysts can simplify purification and catalyst recycling.
The table below provides a hypothetical comparison of a batch versus a continuous flow process for the N-ethylation of a substituted aniline, highlighting the potential improvements in reaction time and yield.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | 8 - 12 hours | 15 - 30 minutes |
| Typical Yield | 75 - 85% | >90% |
| Process Control | Moderate | High |
| Scalability | Limited | High |
| Safety | Potential for thermal runaway | Enhanced safety |
This table illustrates the potential advantages of continuous flow processing for the N-alkylation of anilines based on typical literature findings.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include maximizing atom economy, minimizing waste, and utilizing sustainable catalysts.
Atom Economy and Waste Minimization
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. The traditional N-alkylation of anilines using alkyl halides often suffers from poor atom economy due to the formation of stoichiometric amounts of salt byproducts.
A greener alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents. In this process, a catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the aniline to form an imine. The borrowed hydrogen is then used to reduce the imine to the desired N-alkylaniline, with water being the only byproduct. This approach significantly improves atom economy.
The following table calculates the theoretical atom economy for the N-ethylation of 2-methoxy-5-methylaniline using both ethyl iodide and ethanol.
| Reaction | Reactants | Products | Byproducts | Atom Economy (%) |
| Ethyl Iodide Alkylation | 2-methoxy-5-methylaniline + Ethyl Iodide | This compound + Hydrogen Iodide | Hydrogen Iodide | 56.2% |
| Ethanol Alkylation (Borrowing Hydrogen) | 2-methoxy-5-methylaniline + Ethanol | This compound + Water | Water | 90.2% |
This table demonstrates the superior atom economy of the borrowing hydrogen approach compared to traditional alkylation with alkyl halides.
Waste minimization can be further achieved through the use of catalytic processes, which reduce the need for stoichiometric reagents, and by implementing continuous processing techniques that can minimize solvent usage and simplify product isolation.
Sustainable Catalyst Development
The development of sustainable catalysts is a cornerstone of green chemistry. For the N-alkylation of anilines, research has focused on replacing precious metal catalysts (e.g., palladium, ruthenium, iridium) with more abundant and less toxic earth-abundant metals, such as manganese and cobalt. rsc.orgnih.gov
Manganese pincer complexes, for example, have been shown to be effective catalysts for the selective N-alkylation of anilines with alcohols under mild conditions. nih.gov These catalysts exhibit excellent chemoselectivity and tolerate a wide variety of functional groups. Similarly, cobalt catalysts supported on metal-organic frameworks (MOFs) have demonstrated high efficacy as heterogeneous catalysts for the N-alkylation of aniline. rsc.org
The advantages of these sustainable catalysts include:
Lower Cost: Earth-abundant metals are significantly cheaper than precious metals.
Reduced Toxicity: These metals are generally less toxic, reducing environmental and health concerns.
High Activity and Selectivity: Modern catalyst design allows for high yields and selectivity for mono-alkylation.
Recyclability: Heterogeneous catalysts can be more easily recovered and reused, further reducing waste and cost.
The development and adoption of such catalytic systems are crucial for the sustainable production of this compound and other valuable chemical intermediates.
Reaction Chemistry and Mechanistic Investigations of N Ethyl 2 Methoxy 5 Methylaniline
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of N-Ethyl-2-methoxy-5-methylaniline is electron-rich, making it susceptible to attack by electrophiles. The rate and regioselectivity of these substitution reactions are controlled by the combined influence of the substituents attached to the ring.
Directing Effects of Substituents (Methoxy, Methyl, N-Ethyl Groups)
The substituents on the aromatic ring of this compound play a crucial role in directing incoming electrophiles to specific positions. Both the amino group (as part of the N-ethylamino group) and the methoxy (B1213986) group are strong activating groups and ortho-, para-directors. byjus.comchemistrysteps.com This is due to their ability to donate electron density to the benzene ring through resonance, which stabilizes the intermediate carbocation (the sigma complex) formed during electrophilic attack. organicchemistrytutor.com The methyl group is a weakly activating group that also directs incoming electrophiles to the ortho and para positions. minia.edu.eg
The N-ethylamino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. byjus.com Similarly, the methoxy group activates the ring by donating its lone pair of electrons from the oxygen atom. organicchemistrytutor.com The methyl group, being an alkyl group, donates electron density through an inductive effect. minia.edu.eg The cumulative effect of these three activating groups makes the aromatic ring of this compound highly reactive towards electrophiles.
The directing effects of these substituents are summarized in the table below:
| Substituent | Type | Directing Effect |
| -NHCH₂CH₃ (N-Ethyl) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |
Given the positions of the existing substituents (methoxy at C2, methyl at C5, and N-ethylamino at C1), the open positions for electrophilic attack are C3, C4, and C6. The powerful ortho, para-directing influence of the N-ethylamino and methoxy groups will strongly favor substitution at the positions ortho and para to them. Specifically, the position para to the N-ethylamino group (C4) and the position ortho to the methoxy group (C3) and ortho to the N-ethylamino group (C6) are the most likely sites for electrophilic attack. Steric hindrance from the existing substituents can also influence the final product distribution.
Halogenation Mechanisms and Regioselectivity
Halogenation of anilines is a classic example of electrophilic aromatic substitution. In the case of this compound, the reaction with halogens such as bromine or chlorine is expected to be rapid due to the highly activated nature of the ring. The reaction proceeds through the attack of the electron-rich aromatic ring on the halogen, leading to the formation of a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity. byjus.com
Due to the strong activating and ortho-, para-directing effects of the N-ethylamino and methoxy groups, halogenation is predicted to occur at the positions most activated by these groups. The C4 position is para to the strongly activating N-ethylamino group, and the C6 position is ortho to both the N-ethylamino and methoxy groups. Therefore, a mixture of 4-halo and 6-halo derivatives is expected. However, to achieve selective monohalogenation of highly reactive anilines, it is often necessary to first acylate the amino group. This converts the strongly activating amino group into a moderately activating amide group, which is still an ortho-, para-director but reduces the ring's reactivity, preventing over-halogenation. chemistrysteps.com Another approach for regioselective halogenation involves the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which can lead to selective para-bromination or ortho-chlorination. nih.gov
Nitration and Sulfonation Pathways
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com However, the direct nitration of anilines can be problematic. The strongly acidic conditions can lead to the protonation of the basic amino group, forming an anilinium ion. The -NH₂R⁺ group is a meta-director and a deactivating group, which would lead to the formation of the meta-nitro product, an unexpected outcome for a typically ortho-, para-directing substrate. byjus.com Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline (B41778) ring. chemistrysteps.com
For this compound, direct nitration would likely result in a complex mixture of products due to these competing pathways. To achieve controlled nitration, the amino group is often protected by acetylation. The resulting acetamido group is still an ortho-, para-director but is less basic and less susceptible to oxidation, allowing for a more predictable reaction outcome.
Sulfonation: Sulfonation of anilines can be achieved by heating with concentrated sulfuric acid. byjus.com A known process for the sulfonation of the parent compound, 2-methoxy-5-methylaniline (B41322) (p-cresidine), involves reacting it with sulfuric acid or a mixture of sulfuric acid and oleum (B3057394) at elevated temperatures to produce 2-methoxy-5-methylaniline-4-sulfonic acid. google.com This indicates that the sulfonic acid group is introduced at the position para to the amino group. The reaction proceeds by the electrophilic attack of sulfur trioxide (SO₃) or its protonated form on the aromatic ring. masterorganicchemistry.com The initial reaction of aniline with sulfuric acid forms anilinium hydrogen sulfate, which upon heating, rearranges to the corresponding sulfonic acid. byjus.com For this compound, sulfonation is expected to follow a similar pathway, yielding the 4-sulfonic acid derivative.
Oxidation Reactions
The electron-rich nature of this compound also makes it susceptible to oxidation. The oxidation can affect both the aromatic ring and the N-ethylamino substituent.
Formation of Quinone and Nitroso Derivatives
Quinone Formation: Substituted anilines can be oxidized to form quinone derivatives. For instance, the oxidation of some 7-amino-8-hydroxyquinolines can lead to the formation of 7-aminoquinoline-5,8-diones. nih.gov The mechanism of quinone formation from anilines often involves the initial formation of a hydroquinone, which is then further oxidized. The presence of the methoxy group on the ring of this compound could influence the pathway of quinone formation.
Nitroso Derivatives: Primary and secondary anilines can be oxidized to form nitroso compounds. For example, the oxidation of substituted anilines with reagents like peroxybenzoic acid can yield the corresponding nitroso derivatives. rsc.org In the case of this compound, oxidation could potentially lead to the formation of N-ethyl-2-methoxy-5-methyl-nitrosobenzene.
Catalytic Oxidation Processes
Various catalytic systems have been developed for the selective oxidation of anilines. These processes often offer milder reaction conditions and higher selectivity compared to traditional stoichiometric oxidants.
Metal-Catalyzed Oxidation: Iron porphyrin complexes, mimicking cytochrome P450 enzymes, can catalyze the oxidation of anilines in the presence of an oxygen source like tert-butylhydroperoxide. aip.org Electrocatalytic oxidation using anodes like SnO₂-Sb₂O₃-PtO has also been shown to be an effective method for the degradation of aniline, proceeding through the generation of hydroxyl radicals. nih.gov These methods could potentially be applied to the oxidation of this compound.
Organocatalytic Oxidation: Environmentally friendly approaches using organocatalysts have been developed for the selective oxidation of substituted anilines. For instance, a 2,2,2-trifluoroacetophenone-mediated oxidation process can convert substituted anilines into azoxybenzenes or nitro compounds, depending on the reaction conditions. acs.org Another method utilizes adjustments in alkalinity with peroxide as the oxidant to selectively produce azoxybenzenes or nitrobenzenes. acs.org
Photoredox Catalysis: Recent advancements have shown that photoredox catalysis can be used for the aerobic oxidation of nitrogen-containing compounds. acs.org This method often involves the single-electron oxidation of the nitrogen atom by a photocatalyst under light irradiation, leading to further transformations. acs.org
The specific products and mechanisms of the catalytic oxidation of this compound would depend on the chosen catalyst, oxidant, and reaction conditions.
Reduction Reactions
The reduction of this compound can be approached through several methodologies, primarily targeting the aromatic ring or functional groups attached to it, although specific literature on this exact compound is limited. General principles of aniline derivative reduction can be applied to understand its potential transformations.
Conversion to Secondary Amines
While this compound is already a secondary amine, this section, by analogy, can be understood as the synthesis of this compound via the reduction of a suitable precursor. A common method for the preparation of N-alkylanilines is the reductive amination of an aniline with an aldehyde or ketone. In the case of this compound, its synthesis would typically involve the reaction of 2-methoxy-5-methylaniline with acetaldehyde, followed by the reduction of the resulting imine intermediate.
The reaction proceeds via the formation of a Schiff base (an imine), which is then reduced to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is often preferred as it is selective for the imine and will not reduce the aldehyde starting material. masterorganicchemistry.com
A general scheme for this conversion is presented below:
Scheme 1: Synthesis of this compound via Reductive Amination
(Image is a placeholder representation of the reaction)
The reaction conditions for such reductive aminations are generally mild, often carried out at room temperature in a protic solvent like methanol (B129727) or ethanol. The choice of reducing agent can influence the reaction outcome and selectivity.
| Reactants | Reducing Agent | Solvent | Product |
| 2-Methoxy-5-methylaniline, Acetaldehyde | Sodium Borohydride (NaBH₄) | Methanol | This compound |
| 2-Methoxy-5-methylaniline, Acetaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Ethanol | This compound |
| 2-Methoxy-5-methylaniline, Acetaldehyde | Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Ethyl Acetate | This compound |
Table 1: Representative Conditions for Reductive Amination to form this compound
Hydrogenation Mechanistic Studies
Mechanistic studies specifically on the hydrogenation of this compound are not widely available in the literature. However, the hydrogenation of N-alkylanilines and related aromatic amines has been studied, and these can provide insights into the potential mechanisms.
Catalytic hydrogenation of the aromatic ring of an N-alkylaniline would lead to the formation of the corresponding N-alkylcyclohexylamine. This reaction typically requires a heterogeneous catalyst, such as rhodium, ruthenium, or palladium, under hydrogen pressure. The mechanism of aromatic ring hydrogenation is complex and involves the stepwise addition of hydrogen atoms to the benzene ring, which is adsorbed onto the catalyst surface. stackexchange.com
The presence of the methoxy and methyl substituents on the ring, as well as the N-ethyl group, will influence the rate and regioselectivity of the hydrogenation. The electron-donating nature of these groups can affect the adsorption of the aromatic ring onto the catalyst surface.
For analogous compounds like N-ethylcarbazole, a liquid organic hydrogen carrier, Ni-Mo alloy catalysts have been shown to be effective for hydrogenation, suggesting that bimetallic catalysts could also be active for the hydrogenation of this compound. frontiersin.org The mechanism on these catalysts involves the dissociation of hydrogen on the catalyst surface and its subsequent transfer to the aromatic system. frontiersin.org
Nucleophilic Substitution Reactions Involving the Amine Nitrogen
The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic. It can, therefore, participate in nucleophilic substitution reactions where it attacks an electrophilic center.
The nucleophilicity of the nitrogen is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted aniline. The ethyl group also contributes to this increased nucleophilicity through its inductive effect.
A common example of a nucleophilic substitution reaction involving an aniline derivative is the reaction with an alkyl halide. This compound can react with an alkyl halide (e.g., methyl iodide) to form a tertiary ammonium (B1175870) salt. This is a standard SN2 reaction where the amine nitrogen acts as the nucleophile. libretexts.org
Scheme 2: N-Alkylation of this compound
(Image is a placeholder representation of the reaction)
Another important class of reactions is nucleophilic aromatic substitution (SNAr), where the aniline derivative can act as a nucleophile towards an activated aromatic ring. masterorganicchemistry.com For instance, it could react with a compound like 2,4-dinitrofluorobenzene, displacing the fluoride (B91410) and forming a new C-N bond. The rate of such reactions is dependent on the nature of the electrophile and the solvent.
Reaction Kinetics and Thermodynamic Analysis
Detailed kinetic and thermodynamic data for reactions involving this compound are scarce. However, general principles governing the reactivity of substituted anilines can be applied.
Reaction Kinetics:
The kinetics of reactions involving the amine nitrogen are heavily dependent on its nucleophilicity. As mentioned, the electron-donating substituents in this compound enhance its nucleophilicity. In SN2 reactions, this would lead to a faster reaction rate compared to aniline or anilines with electron-withdrawing groups.
For nucleophilic aromatic substitution reactions, the rate law is typically second order, being first order in both the aniline and the aromatic electrophile. youtube.com The reaction rate is influenced by the solvent, with polar aprotic solvents generally favoring SNAr reactions.
In a study on the reaction of p-substituted aniline derivatives in acylhydrazone formation, it was found that electron-rich anilines, such as p-anisidine (B42471) (which has a methoxy group), exhibit faster reaction rates due to their higher nucleophilicity. rsc.org This supports the expectation that this compound would be a reactive nucleophile.
| Reaction Type | Expected Kinetic Behavior | Influencing Factors |
| N-Alkylation (SN2) | Second-order kinetics. Rate increases with nucleophilicity. | Solvent polarity, steric hindrance. |
| Nucleophilic Aromatic Substitution (SNAr) | Second-order kinetics. | Nature of leaving group, electron-withdrawing groups on electrophile, solvent. |
Table 2: General Kinetic Considerations for Reactions of this compound
Thermodynamic Analysis:
The thermodynamics of reactions involving this compound can be analyzed by considering the changes in enthalpy (ΔH) and entropy (ΔS) to determine the Gibbs free energy (ΔG) of the reaction.
Theoretical studies on aniline derivatives have shown a correlation between their oxidation potentials and the Gibbs free energies of the one-electron transfer reaction. researchgate.net These studies indicate that electron-donating substituents lower the oxidation potential, making the compound easier to oxidize. This has implications for the thermodynamics of redox reactions involving this compound.
Understanding the thermodynamics of a reaction is crucial for predicting the position of equilibrium. youtube.com For reversible reactions, such as the formation of imines, the equilibrium can be shifted towards the product by removing one of the products (e.g., water) from the reaction mixture.
Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl 2 Methoxy 5 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of N-Ethyl-2-methoxy-5-methylaniline in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
The structure of this compound can be unequivocally confirmed using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
¹H and ¹³C NMR Spectra: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the ethyl, methoxy (B1213986), and methyl groups. The substitution pattern on the benzene (B151609) ring—a 1,2,4,5-tetrasubstituted system—results in two singlets or narrowly coupled doublets for the aromatic protons. quora.com The chemical shifts are influenced by the electronic nature of the substituents; the electron-donating amino and methoxy groups typically shield the aromatic protons, shifting them upfield compared to benzene. libretexts.org Similarly, the ¹³C NMR spectrum will display unique signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the substituent effects and the conformation of the N-ethyl and methoxy groups. mdpi.com
2D NMR for Connectivity:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling relationships. A key expected correlation is between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of the carbons in the ethyl group, the aromatic C-H carbons, the methoxy carbon, and the aromatic methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular framework. For instance, correlations would be expected from the N-H proton to the aromatic carbon C1 and the methylene carbon of the ethyl group. The protons of the aromatic methyl group (at C5) would show correlations to C4, C5, and C6.
Predicted NMR Data: Based on data from analogous compounds like 2-methoxy-5-methylaniline (B41322) and N-ethylaniline, the following NMR data can be predicted. chemicalbook.comchemicalbook.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| Aromatic Ring | |||
| H3 | ~6.7 | ~110 | C1, C2, C5 |
| H6 | ~6.6 | ~114 | C1, C4, C5 |
| Substituents | |||
| N-H | ~3.5-4.5 (broad) | - | C1, C(ethyl-CH₂) |
| Ethyl-CH₂ | ~3.1 | ~38 | C1, C(ethyl-CH₃) |
| Ethyl-CH₃ | ~1.3 | ~15 | C(ethyl-CH₂) |
| Methoxy-OCH₃ | ~3.8 | ~56 | C2 |
| Methyl-CH₃ | ~2.2 | ~21 | C4, C5, C6 |
The rotation around the C(aryl)-N single bond in this compound is hindered due to steric interactions between the N-ethyl group and the ortho-methoxy substituent. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net
At low temperatures, the rotation is slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the signals for the exchanging sites merge into a single broad peak. Above this temperature, a single, time-averaged signal is observed.
The energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature. This barrier provides quantitative insight into the conformational stability and flexibility of the molecule. youtube.comacs.org For N-aryl amides and anilines with ortho substituents, these barriers are often in a measurable range. acs.org The presence of both an N-ethyl group and an ortho-methoxy group would be expected to create a significant rotational barrier. acs.org
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are complementary and provide a detailed fingerprint that is highly sensitive to molecular structure and intermolecular interactions.
The vibrational spectrum of this compound is complex, but the bands can be assigned to specific functional groups and vibrational modes of the substituted benzene ring. sinica.edu.tw The analysis is typically aided by comparison with spectra of related molecules and computational calculations. tandfonline.com
Key expected vibrational frequencies include:
N-H Stretch: A characteristic band in the FT-IR spectrum between 3300 and 3500 cm⁻¹, which can be broadened and shifted by hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from ethyl, methyl, and methoxy groups) appear just below 3000 cm⁻¹.
C=C Aromatic Stretches: Strong bands in the 1500-1600 cm⁻¹ region are characteristic of the benzene ring.
C-N Stretch: This vibration typically appears in the 1250-1350 cm⁻¹ range.
C-O Stretch: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to specific C-H out-of-plane (OOP) bending modes in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Interactive Table 2: Characteristic Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopy | Notes |
| N-H Stretch | 3300 - 3500 | FT-IR | Position and shape are sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Generally weak to medium intensity. |
| Aliphatic C-H Stretch | 2850 - 2980 | FT-IR, Raman | Strong bands from ethyl, methyl, and methoxy groups. |
| Aromatic C=C Stretch | 1500 - 1600 | FT-IR, Raman | Typically two or more strong bands. |
| N-H Bend | 1500 - 1550 | FT-IR | Can overlap with aromatic C=C stretches. |
| Asymmetric C-O-C Stretch | 1230 - 1270 | FT-IR | Strong band characteristic of the aryl ether. |
| C-N Stretch | 1250 - 1350 | FT-IR, Raman | |
| Aromatic C-H OOP Bend | 800 - 880 | FT-IR | Strong band, position is diagnostic of substitution. |
The this compound molecule possesses both a hydrogen bond donor (the secondary amine N-H group) and hydrogen bond acceptors (the lone pairs on the nitrogen and the methoxy oxygen). This allows for the formation of intermolecular hydrogen bonds (N-H···N or N-H···O) in the condensed phase. tandfonline.comcdnsciencepub.com
The presence and strength of hydrogen bonding can be directly observed in the FT-IR spectrum. In a non-polar solvent or in the gas phase, the N-H stretching vibration would appear as a relatively sharp band. In the solid state or as a pure liquid, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (a red shift). The magnitude of this shift is proportional to the strength of the hydrogen bond. It is also possible for a weak intramolecular hydrogen bond to form between the N-H proton and the ortho-methoxy oxygen, which would influence the conformation of the molecule. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the π-electron system of the substituted benzene ring.
The parent chromophore, aniline (B41778), exhibits two primary absorption bands corresponding to π → π* transitions. The presence of the methoxy, methyl, and N-ethyl groups act as auxochromes. These electron-donating groups interact with the π-system of the ring, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. libretexts.org
The primary electronic transitions expected are:
Primary Band (E2-band): A high-energy transition, typically observed below 220 nm.
Secondary Band (B-band): A lower-energy transition with fine structure, characteristic of the benzene ring, usually observed around 280-300 nm. The electron-donating effect of the amino and methoxy groups enhances the intensity and shifts this band to longer wavelengths compared to benzene. cdnsciencepub.com
Interactive Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Band | Predicted λₘₐₓ (nm) | Type of Transition |
| Primary (E2-band) | ~240 - 250 | π → π |
| Secondary (B-band) | ~290 - 310 | π → π |
Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of this compound is primarily determined by its chromophore, which consists of the substituted benzene ring. The aniline moiety, with its lone pair of electrons on the nitrogen atom, and the methoxy and methyl substituents, influence the energy of the electronic transitions within the aromatic system.
The UV-Vis spectrum of substituted anilines typically exhibits two main absorption bands corresponding to π→π* transitions. afit.edu Electron-donating groups, such as the amino and methoxy groups, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the delocalization of non-bonding electrons into the aromatic π-system. afit.edu The ethyl and methyl groups also contribute to this effect through hyperconjugation and inductive effects.
In this compound, the interaction of the nitrogen lone pair with the π-system of the benzene ring is a key factor in its electronic structure. The presence of the methoxy group further enhances this delocalization, affecting the energy levels of the molecular orbitals involved in the electronic transitions.
Solvatochromism Studies
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. wikipedia.org This effect provides valuable information about the electronic ground and excited states of a molecule. For substituted anilines, solvatochromic studies can reveal insights into photoinduced intramolecular charge transfer (ICT) processes. rsc.org
While specific solvatochromism studies on this compound are not extensively documented in publicly available literature, the behavior of similar substituted anilines suggests that this compound would likely exhibit solvatochromic shifts. nih.gov In polar solvents, hydrogen bonding and dielectric effects can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption maximum. wikipedia.org A bathochromic (red) shift with increasing solvent polarity would indicate a more polar excited state, a common feature in molecules with intramolecular charge transfer character. wikipedia.orgrsc.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Fragmentation Pathways and High-Resolution Mass Analysis
The fragmentation of this compound in a mass spectrometer can be predicted based on the general fragmentation patterns of amines and aromatic compounds. youtube.comlibretexts.org In electron ionization (EI-MS), the initial event is the formation of a radical cation. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com
For this compound, alpha-cleavage would lead to the loss of a methyl radical (CH₃•) from the ethyl group, resulting in a stable, resonance-stabilized cation. Another likely fragmentation is the cleavage of the C-N bond, leading to the formation of ions corresponding to the ethyl group and the substituted aniline ring. The methoxy group can also undergo fragmentation, typically involving the loss of a methyl radical or a formaldehyde (B43269) molecule.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas. The predicted monoisotopic mass of this compound (C₁₀H₁₅NO) is 165.1154 Da. nih.gov
Table 1: Predicted Collision Cross Section Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 166.12265 | 135.0 |
| [M+Na]⁺ | 188.10459 | 143.0 |
| [M-H]⁻ | 164.10809 | 139.1 |
| [M+NH₄]⁺ | 183.14919 | 156.0 |
| [M+K]⁺ | 204.07853 | 141.4 |
| [M+H-H₂O]⁺ | 148.11263 | 129.2 |
Isotopic Pattern Analysis for Elemental Composition
The isotopic pattern of the molecular ion in a mass spectrum provides crucial information for confirming the elemental composition of a compound. nih.gov The relative abundances of the isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) lead to a characteristic pattern of peaks for the molecular ion.
For this compound (C₁₀H₁₅NO), the most abundant peak will be the monoisotopic peak (M). The M+1 peak, resulting from the presence of one ¹³C, ¹⁵N, or ²H atom, will have a predictable intensity relative to the M peak. Similarly, the M+2 peak will have an intensity corresponding to the probability of having two ¹³C atoms, one ¹⁸O atom, or other combinations. By comparing the experimentally observed isotopic pattern with the theoretically calculated pattern for C₁₀H₁₉NO, the elemental composition can be confidently verified.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.
Solid-State Molecular Architecture
As of the latest literature reviews, a crystal structure for this compound has not been reported. However, the solid-state architecture can be inferred from the crystal structures of analogous substituted anilines. iucr.orgnih.gov
In the solid state, aniline derivatives often exhibit a nearly planar geometry for the aromatic ring. wikipedia.org The nitrogen atom of the amino group is typically slightly out of the plane of the benzene ring. afit.edu The conformation of the N-ethyl group and the methoxy group would be influenced by steric and electronic factors to minimize repulsion and maximize favorable intermolecular interactions.
Intermolecular Interactions and Packing Arrangements
The primary intermolecular forces expected to be operative in the crystal structure of this compound include hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. The secondary amine (-NH-) group is a key player, capable of acting as a hydrogen bond donor. The nitrogen-bound hydrogen atom can form a hydrogen bond with an electronegative atom in a neighboring molecule. The most likely hydrogen bond acceptor within the structure is the oxygen atom of the methoxy group (-OCH3), which possesses lone pairs of electrons. Another potential, though weaker, acceptor is the nitrogen atom of the amine itself. This could lead to the formation of chains or dimeric structures within the crystal lattice.
Furthermore, the presence of the benzene ring introduces the possibility of π-π stacking interactions. In this type of interaction, the electron-rich π systems of adjacent aromatic rings align, contributing to the stability of the crystal structure. The specific geometry of this stacking can vary, with common arrangements including face-to-face and offset (or slipped-stack) configurations. The substituents on the aromatic ring can influence the favorability and geometry of these interactions.
Computational and Theoretical Chemical Studies of N Ethyl 2 Methoxy 5 Methylaniline
Molecular Orbital Analysis
The analysis of molecular orbitals provides deep insights into the chemical reactivity and electronic properties of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com
For N-Ethyl-2-methoxy-5-methylaniline, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, reflecting the electron-donating nature of these groups. The LUMO is likely to be distributed over the aromatic ring. Electron-donating substituents like the methoxy (B1213986) and methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. researchgate.netresearchgate.net
Table 3: Representative HOMO-LUMO Energies and Energy Gap for a Substituted Aniline
| Parameter | Energy (eV) |
| HOMO | -5.5 |
| LUMO | -0.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These values are representative and would vary for this compound.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. ias.ac.in It is plotted on the electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red colors typically represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. nih.gov
For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. The aromatic ring would also exhibit negative potential, particularly at the ortho and para positions relative to the activating amino group. nih.gov These sites would be the most likely points of interaction with electrophiles.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions, including identifying intermediates and transition states. nih.gov This allows for the calculation of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds.
For this compound, reaction pathway modeling could be applied to various reactions, such as electrophilic aromatic substitution or N-alkylation. For instance, in an electrophilic substitution reaction, the calculations would model the formation of the sigma complex (arenium ion) intermediate and the subsequent loss of a proton to restore aromaticity. acs.org The relative energies of the transition states for attack at different positions on the aromatic ring could be calculated to predict the regioselectivity of the reaction. nih.gov
Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The structure of the transition state provides crucial information about the geometry of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction. nih.gov For reactions involving this compound, such as its synthesis via N-alkylation of 2-methoxy-5-methylaniline (B41322), computational modeling could elucidate the most favorable reaction mechanism. acs.orgresearchgate.net
Conformational Analysis through Molecular Dynamics Simulations
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For a flexible molecule like this compound, with rotatable bonds in its ethyl and methoxy substituents, a multitude of conformations are possible. Molecular dynamics (MD) simulations offer a powerful tool to explore these conformational possibilities by simulating the atomic motions of the molecule over time.
The primary goal of such a simulation would be to identify the low-energy conformations of this compound. The key dihedral angles to be investigated would be those around the C-N bond of the ethylamino group and the C-O bond of the methoxy group. The rotation around these bonds would be mapped to construct a potential energy surface, identifying the global and local energy minima which correspond to the most stable and metastable conformations, respectively.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Impact on Conformation |
| Caromatic-Caromatic-N-Cethyl | Rotation around the aniline C-N bond | Influences the orientation of the ethyl group relative to the aromatic ring. |
| Caromatic-N-Cethyl-Cmethyl | Rotation of the ethyl group | Determines the spatial arrangement of the terminal methyl group. |
| Caromatic-Caromatic-O-Cmethoxy | Rotation around the ether C-O bond | Affects the orientation of the methoxy group and its interaction with the adjacent amino group. |
This table represents a theoretical framework for a conformational analysis study. The actual values and energy barriers would need to be determined through simulation.
Insights from MD simulations are crucial for understanding how the molecule might interact with other molecules or biological targets, as its shape and electrostatic potential are direct consequences of its preferred conformation.
Quantitative Structure-Property Relationship (QSPR) Studies (Focus on theoretical calculation of non-excluded properties)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict various properties without the need for experimental measurements, which can be time-consuming and costly.
Although specific QSPR studies dedicated to this compound are not prevalent, the principles of QSPR can be applied to predict its properties based on its known structure. This involves calculating a series of molecular descriptors that encode structural, electronic, and topological information. These descriptors can then be used in regression models to predict properties of interest.
Several studies have successfully applied QSPR models to predict the properties of substituted anilines. oup.comnih.govrdd.edu.iq These studies often use a combination of quantum chemical descriptors and other physicochemical parameters to predict properties such as toxicity, metabolic fate, and dipole moment. oup.comnih.govrdd.edu.iqnih.gov For this compound, a similar approach could be employed.
Table 2: Theoretically Calculable Properties for QSPR Studies of this compound
| Property | Description | Relevance |
| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Influences solubility, intermolecular interactions, and spectral properties. |
| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule. | Important for predicting its behavior in biological systems and its environmental fate. A predicted XlogP value for the hydrochloride salt is 2.8. uni.lu |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Related to the volume of the molecules and the London dispersion forces. |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | Crucial for understanding intermolecular forces and nonlinear optical properties. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's reactivity, electronic transitions, and charge transfer capabilities. |
The properties listed are examples of what could be calculated and used in a QSPR model for this compound. The predicted XlogP value is from an existing database.
By developing a robust QSPR model, it would be possible to estimate a range of properties for this compound and other related compounds, aiding in the design of new molecules with desired characteristics.
Investigation of Nonlinear Optical Properties (if applicable)
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Organic molecules, particularly those with a "push-pull" electronic structure, can exhibit large NLO responses. In these molecules, an electron-donating group and an electron-withdrawing group are connected by a conjugated system, facilitating intramolecular charge transfer upon excitation by an intense light source.
Theoretical studies on substituted anilines have shown that the first-order hyperpolarizability (a measure of the second-order NLO response) is sensitive to the nature and position of substituents. For instance, increasing the donor strength (e.g., from an amino to a dialkylamino group) and introducing electron-withdrawing groups can significantly enhance the NLO properties. Furthermore, the presence of a methoxy group at the 2-position has been found to increase the first-order hyperpolarizability in some aniline derivatives.
While direct experimental or computational data on the NLO properties of this compound is scarce, theoretical calculations using methods like second-order Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) could provide valuable predictions. Such calculations would focus on determining the components of the hyperpolarizability tensor.
Table 3: Factors Influencing the Theoretical NLO Properties of this compound
| Structural Feature | Influence on NLO Properties |
| Ethylamino Group (-NHEt) | Acts as an electron-donating group, contributing to the overall polarizability. |
| Methoxy Group (-OCH3) | An electron-donating group that can enhance the donor capacity of the system. |
| Methyl Group (-CH3) | A weakly electron-donating group that can slightly modify the electronic properties. |
| Aromatic Ring | Provides the conjugated system for electron delocalization. |
This table outlines the expected influence of the different functional groups on the NLO properties of the molecule based on general principles of NLO materials.
Further computational studies would be beneficial to quantify the NLO response of this compound and to explore how its properties compare with other aniline derivatives.
Derivatization Pathways and Functionalization of N Ethyl 2 Methoxy 5 Methylaniline
Formation of Amide and Sulfonamide Derivatives
The secondary amine functionality of N-Ethyl-2-methoxy-5-methylaniline is readily converted into amide and sulfonamide derivatives through reactions with acylating and sulfonylating agents, respectively. These transformations are fundamental in modifying the electronic properties and steric bulk around the nitrogen atom.
Amide Formation (Acylation): The reaction of this compound with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N-aryl-N-ethylamides. The base neutralizes the HCl byproduct formed during the reaction. This process is analogous to the synthesis of N-phenylbenzamide from aniline (B41778) and benzoyl chloride. nih.gov
Sulfonamide Formation (Sulfonylation): Similarly, sulfonamides are synthesized by treating the aniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. The resulting sulfonamides are generally stable compounds. The synthesis of related compounds, such as 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), demonstrates the feasibility of introducing sulfonyl groups onto this type of scaffold. nih.gov
These reactions are crucial for creating intermediates in medicinal chemistry and materials science, where the amide or sulfonamide linkage provides specific structural and electronic characteristics.
| Reactant | Reagent | Reaction Type | Expected Product |
|---|---|---|---|
| This compound | Acetyl Chloride (CH₃COCl) | Acylation | N-Ethyl-N-(2-methoxy-5-methylphenyl)acetamide |
| This compound | Benzoyl Chloride (C₆H₅COCl) | Acylation | N-Ethyl-N-(2-methoxy-5-methylphenyl)benzamide |
| This compound | p-Toluenesulfonyl Chloride (TsCl) | Sulfonylation | N-Ethyl-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide |
| This compound | Methanesulfonyl Chloride (MsCl) | Sulfonylation | N-Ethyl-N-(2-methoxy-5-methylphenyl)methanesulfonamide |
Aryl Coupling Reactions for Extended Conjugation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the extension of conjugated systems. This compound can participate as the amine component in these reactions.
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation, coupling amines with aryl halides or triflates. wikipedia.org this compound can be coupled with a variety of aryl bromides, chlorides, or triflates using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, dppf) to synthesize complex triarylamines. wikipedia.orgacs.org These products are often investigated for their applications in organic electronics as hole-transport materials or emitters in organic light-emitting diodes (OLEDs). The reaction has been successfully applied to a wide range of anilines and aryl halides, including electron-rich and electron-deficient systems. acs.orgacs.org
While less direct, the core aniline structure is also amenable to other coupling reactions. For instance, after conversion to an organometallic species (e.g., a boronic acid or ester), it could potentially participate in Suzuki couplings, or after halogenation of the aromatic ring, it could act as the electrophilic partner in various cross-coupling reactions.
| Aryl Halide/Triflate Partner | Catalyst System (Example) | Expected Product |
|---|---|---|
| Bromobenzene | Pd₂(dba)₃ / BINAP | N-Ethyl-N-(2-methoxy-5-methylphenyl)aniline |
| 4-Bromobiphenyl | Pd(OAc)₂ / P(t-Bu)₃ | N-([1,1'-Biphenyl]-4-yl)-N-ethyl-2-methoxy-5-methylaniline |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / dppf | N-Ethyl-N-(4-fluorophenyl)-2-methoxy-5-methylaniline |
| 2-Bromonaphthalene | Pd(OAc)₂ / XPhos | N-Ethyl-2-methoxy-5-methyl-N-(naphthalen-2-yl)aniline |
Cyclization Reactions to Form Heterocyclic Systems
The structure of this compound is a valuable precursor for the synthesis of various heterocyclic frameworks, particularly indoles, which are prevalent in pharmaceuticals and natural products. nih.govyoutube.com
Fischer Indole (B1671886) Synthesis: This is one of the oldest and most reliable methods for constructing indole rings. nih.gov The process involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. youtube.com this compound can be converted to its corresponding hydrazine (B178648), N-ethyl-N-(2-methoxy-5-methylphenyl)hydrazine, via diazotization followed by reduction. This hydrazine intermediate can then be reacted with various carbonyl compounds to yield substituted indoles. The methoxy (B1213986) group on the ring is known to influence the regioselectivity of the cyclization step. nih.govchim.it For example, cyclization of a 2-methoxyphenylhydrazone can sometimes lead to abnormal products due to cyclization on the substituted side of the benzene (B151609) ring. nih.gov
Pictet-Spengler Reaction: While not directly applicable, derivatives of this compound can be utilized in Pictet-Spengler reactions. This reaction classically involves the condensation of a β-arylethylamine with a carbonyl compound followed by acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edu To utilize this pathway, the aniline would first need to be elaborated into a β-arylethylamine structure. The electron-donating groups on the aromatic ring would facilitate the electrophilic aromatic substitution step of the cyclization. wikipedia.org
| Hydrazine Precursor | Carbonyl Partner | Expected Indole Product |
|---|---|---|
| N-Ethyl-N-(2-methoxy-5-methylphenyl)hydrazine | Acetone | 1-Ethyl-7-methoxy-2,4-dimethyl-1H-indole |
| N-Ethyl-N-(2-methoxy-5-methylphenyl)hydrazine | Cyclohexanone | 9-Ethyl-8-methoxy-6-methyl-1,2,3,4-tetrahydrocarbazole |
| N-Ethyl-N-(2-methoxy-5-methylphenyl)hydrazine | Pyruvic acid | 1-Ethyl-7-methoxy-4-methyl-1H-indole-2-carboxylic acid |
| N-Ethyl-N-(2-methoxy-5-methylphenyl)hydrazine | Acetophenone | 1-Ethyl-7-methoxy-4-methyl-2-phenyl-1H-indole |
Polymerization and Oligomerization Initiation
Substituted anilines are well-known monomers for the synthesis of conductive polymers. This compound can undergo oxidative polymerization, typically through electrochemical methods, to form polymers or oligomers. In this process, radical cations are generated, which then couple to form dimers, oligomers, and ultimately a polymer film on the electrode surface.
The resulting polymer, poly(this compound), would have its properties modulated by the substituents.
N-Ethyl Group: The ethyl group increases solubility in organic solvents compared to the unsubstituted parent polyaniline, which can facilitate processing.
Methoxy and Methyl Groups: These electron-donating groups lower the oxidation potential of the monomer, making it easier to polymerize. They also influence the electronic properties (e.g., band gap) and color of the final polymer.
Such functionalized polyanilines are of interest for applications in sensors, electrochromic devices, and anti-corrosion coatings.
Design and Synthesis of Advanced Analogues with Tuned Properties
The derivatization pathways described above provide a synthetic toolbox for designing and creating advanced analogues of this compound with finely tuned properties. By strategically selecting reactants and reaction pathways, specific molecular characteristics can be engineered.
Structure-activity relationship (SAR) studies on related compounds show that small structural changes can lead to significant differences in physical and biological properties. nih.govnih.gov For instance, extending conjugation through aryl coupling reactions (Section 6.2) can modify the photophysical properties, leading to new fluorescent dyes or materials for organic electronics. The formation of complex heterocyclic systems (Section 6.3) can introduce specific three-dimensional structures that are crucial for biological activity.
The tuning of properties can be approached systematically:
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups via aryl coupling or acylation can modulate the HOMO/LUMO energy levels of the molecule.
Steric Tuning: Altering the size of the N-alkyl group or introducing bulky substituents on coupled aryl rings can influence molecular conformation and packing in the solid state.
Solubility Tuning: The N-ethyl group already enhances solubility in nonpolar solvents compared to its N-H or N-methyl counterparts. Further functionalization with alkyl chains or polar groups can be used to tailor solubility for specific applications.
Functional Group Introduction: The synthetic pathways allow for the introduction of functional handles for further reactions, such as carboxylic acids from a Fischer indole synthesis using pyruvic acid, which can then be used for bioconjugation or surface anchoring.
| Modification Strategy (from Section) | Example Analogue | Tuned Property | Potential Application |
|---|---|---|---|
| Aryl Coupling (6.2) | N-Ethyl-N-(4-nitrophenyl)-2-methoxy-5-methylaniline | Modified electronic properties (charge transfer) | Non-linear optics |
| Fischer Indole Synthesis (6.3) | 1-Ethyl-7-methoxy-4-methyl-1H-indole-2-carboxylic acid | Added functional handle for conjugation | Pharmaceutical intermediate, bioprobes |
| Sulfonamide Formation (6.1) | N-Ethyl-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | Increased chemical stability, specific H-bonding | Medicinal chemistry scaffold |
| Polymerization (6.4) | Poly(this compound) | Conductivity, electrochromism | Sensors, smart windows |
Applications in Advanced Materials and Chemical Synthesis
Intermediate in the Synthesis of Specialty Dyes and Pigments
N-Ethyl-2-methoxy-5-methylaniline is a valuable precursor in the field of coloration, primarily used as a coupling component or diazo component for producing sophisticated dyes. Its molecular structure is instrumental in designing colorants with specific hues and performance characteristics.
The compound is a key intermediate for manufacturing monoazo dyes. google.com In the structure of an azo dye, which is characterized by the -N=N- chromophore, the aromatic rings attached to the azo group determine the final color and properties of the dye. This compound can be used as a coupling component, where a diazonium salt reacts with it to form the final dye molecule.
The substituents on the aniline (B41778) ring play a crucial role in the chromophoric system:
Methoxy (B1213986) Group (-OCH₃): As a strong electron-donating group, the methoxy group is an auxochrome that can deepen the color of the dye (a bathochromic shift).
N-Ethyl Group (-NHCH₂CH₃): The N-ethyl group also functions as an electron-donating auxochrome. Its presence increases the amine's nucleophilicity compared to its parent compound, p-Cresidine. google.com This group also enhances the dye's solubility in less polar solvents and can improve its affinity for certain synthetic fibers. google.com
By carefully selecting the diazo component to pair with this compound, chemists can design dyes with a wide range of colors and properties. For instance, it is listed as a coupling component for producing blue cationic dyes based on a 2,5-diamino-1,3,4-thiadiazole (B1295027) core, which are suitable for dyeing polyacrylonitrile (B21495) and other synthetic fibers. google.com
Dyeing polyolefin fibers, particularly ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), presents a significant industrial challenge. These fibers are extremely hydrophobic and have a highly crystalline structure, which prevents conventional dyes from penetrating the fiber matrix. google.com
Successful coloration of UHMWPE relies on specialized techniques and dyes designed for extreme hydrophobicity. google.comcore.ac.uk Research has shown that disperse dyes featuring long alkyl substituents exhibit improved dyeability on these fibers. researchgate.netresearchgate.net The alkyl groups increase the hydrophobicity of the dye molecule, giving it a higher affinity for the polyolefin material. Methods for dyeing UHMWPE often involve high temperatures (100-130°C), the use of swelling agents and carriers, or advanced techniques like supercritical carbon dioxide (scCO₂) dyeing. google.comresearchgate.netresearchgate.net
Dyes synthesized from intermediates like this compound are valued for their performance, particularly their fastness properties on synthetic fibers. Fastness refers to the resistance of the color to fading or running when exposed to various conditions such as light, washing, and rubbing.
Studies on hydrophobic dyes analogous to those that would be produced from this intermediate show excellent performance on difficult-to-dye fibers. For example, disperse dyes designed with alkyl substituents for UHMWPE fibers have been shown to achieve high fastness ratings. researchgate.netresearchgate.net Similarly, a patent listing this compound as a coupling component for cationic dyes notes that the resulting colorations are distinguished by very good fastness to light, wet processing, rubbing, and sublimation. google.com
The typical performance of such specialty dyes on synthetic fibers is summarized in the table below.
| Fastness Property | Typical Rating (ISO 1-5 Scale) | Significance |
|---|---|---|
| Light Fastness | ≥ 4 | High resistance to fading when exposed to sunlight. google.comresearchgate.netresearchgate.net |
| Washing Fastness | ≥ 4 | Color does not bleed or fade significantly during laundering. google.comresearchgate.netresearchgate.net |
| Rubbing Fastness (Crocking) | ≥ 4 | Color does not transfer easily to other fabrics when rubbed. google.comresearchgate.netresearchgate.net |
| Sublimation Fastness | Very Good | Resists turning into a gas and staining adjacent materials at high temperatures (e.g., during ironing). google.com |
Role in Polymer and Resin Production
In addition to dye synthesis, this compound and its structural analogs are utilized in the field of polymer science. google.com Their reactivity allows them to be incorporated into polymer chains or used to modify the properties of existing polymers.
This compound can function as a monomer for producing substituted, functional polymers. It belongs to the family of ethyl-substituted anilines, which are known precursors in the synthesis of conductive polymers. google.com The closely related compound, N-ethylaniline, undergoes chemical polymerization to produce poly(N-ethylaniline) or PNEA, a conductive material. bibliotekanauki.plresearchgate.net
Studies on the copolymerization of aniline and N-ethylaniline have revealed that the N-ethyl group plays an active role in the reaction. escholarship.org Its electron-donating nature helps to stabilize the cation free radical intermediates that form during polymerization, which can make N-ethylaniline more reactive than unsubstituted aniline in the copolymerization process. escholarship.org
By analogy, this compound could be polymerized to create a functional polymer, poly(this compound). The resulting polymer would have a backbone similar to that of polyaniline but with methoxy and methyl groups, which could be used to fine-tune its solubility, processability, and electronic properties for applications in areas like electrochromic devices and sensors.
Incorporating substituted anilines like this compound into polymeric systems can significantly modify their final properties. This can be achieved either by using the aniline as a co-monomer or by creating polymer composites.
Thermal Properties: Research on poly(N-ethylaniline) (PNEA) has shown that creating a composite material by polymerizing N-ethylaniline in the presence of talc (B1216) results in a material with increased thermal stability compared to the pure polymer. bibliotekanauki.plresearchgate.net This indicates that using such monomers in composites can enhance the temperature resistance of the final product.
Electrical and Optical Properties: Substituted polyanilines are known for their interesting electrical characteristics. Poly(N-methylaniline), for example, has been used to fabricate Schottky diodes, demonstrating its function as a semiconductor. utoronto.ca The energy band gap of the polymer, a key optical and electrical property, is influenced by the substituents on the aniline ring. utoronto.ca
Morphological Properties: The choice of monomer can directly influence the physical structure of the resulting polymer. For example, as the ratio of N-ethylaniline to aniline is increased in a copolymerization reaction, the morphology of the resulting polymer transitions from a primarily nanofibrous structure to a more granular one. escholarship.org This ability to control polymer morphology is critical for tailoring materials to specific applications.
Precursor for Fine Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its specific arrangement of functional groups—an ethylated amine, a methoxy group, and a methyl group on an aniline framework—provides a versatile starting point for constructing a variety of organic compounds.
Building Block for Aromatic Compound Scaffolds
The molecular structure of this compound is utilized as a foundational building block in contemporary chemical research. It is particularly noted for its role in creating heterocyclic systems. For instance, its structural elements are incorporated into the synthesis of naphthalimide derivatives, which are under investigation for their potential use as fluorescent dyes and in the development of organic electronic materials. The presence of the ethyl group on the nitrogen atom can also enhance the compound's solubility in nonpolar solvents, which is an advantage for reactions conducted in heterogeneous systems.
Use in Multi-step Organic Transformations
The functional groups on this compound allow it to participate in a range of multi-step organic transformations. The methoxy and amino groups are particularly important for directing subsequent chemical modifications.
Key transformations involving this compound include:
Directed ortho-metalation : The methoxy group can direct the regioselective functionalization of the aromatic ring, allowing for the controlled addition of other chemical groups.
Oxidation : The compound can be oxidized to create corresponding quinone derivatives, which are a class of compounds with various industrial and biological applications.
Substitution Reactions : It can undergo electrophilic aromatic substitution reactions, enabling the introduction of substituents like halogen or nitro groups onto the aromatic ring to produce new halogenated or nitrated compounds.
These reactions demonstrate its utility as an intermediate, where it is transformed through sequential steps to yield more complex and valuable chemical entities.
Advanced Analytical Method Development
The unique structure of this compound makes it relevant in the field of analytical chemistry, particularly for creating standards and validating analytical methods for related substances.
Development of Reference Materials for Analytical Chemistry
In analytical chemistry, reference materials are crucial for calibrating instruments, validating methods, and ensuring quality control. While its parent compound, 2-methoxy-5-methylaniline (B41322), is widely used as a certified analytical standard, this compound is important for similar purposes. cwsabroad.comsigmaaldrich.com It can be used to develop reference materials for the detection of specific aniline derivatives that may be present as impurities or byproducts in industrial synthesis. The availability of a pure reference sample of this compound allows analytical laboratories to accurately identify and quantify its presence in various matrices.
Use in Chromatography and Spectrometry Method Validation
This compound is a useful compound for validating analytical methods such as chromatography and spectrometry. For instance, in developing a High-Performance Liquid Chromatography (HPLC) method, it can be used to ensure that the technique can effectively separate it from its precursor, 2-methoxy-5-methylaniline, and other structurally similar aromatic amines. sigmaaldrich.com
In mass spectrometry, predicted data such as the collision cross section (CCS) is valuable for identifying the compound. uni.lu The availability of such reference data helps in the validation of mass spectrometry methods by providing a benchmark for comparison.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 166.12265 | 135.0 |
| [M+Na]+ | 188.10459 | 143.0 |
| [M-H]- | 164.10809 | 139.1 |
| [M+NH4]+ | 183.14919 | 156.0 |
| [M+K]+ | 204.07853 | 141.4 |
| [M+H-H2O]+ | 148.11263 | 129.2 |
| [M+HCOO]- | 210.11357 | 160.5 |
Data sourced from PubChemLite. uni.lu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
